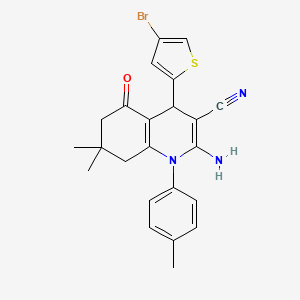

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino, bromo, and carbonitrile groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine under acidic or basic conditions.

Introduction of the bromo group: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Amino group addition: The amino group can be introduced through nucleophilic substitution reactions.

Formation of the carbonitrile group: This can be achieved by reacting the compound with a cyanating agent such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum.

Scientific Research Applications

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

Biological Research: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives with different substituents. These compounds share a common hexahydroquinoline core but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Some examples of similar compounds are:

- 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- 2-Amino-4-(4-nitrophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with various functional groups that contribute to its biological activity. Its molecular formula is C23H22BrN3OS, and it has a molecular weight of 499.4 g/mol. The presence of the bromothiophene moiety enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has shown potential to inhibit specific enzymes related to cell proliferation and survival.

- DNA Interaction : The compound may interact with DNA, affecting replication and transcription processes.

- Protein Binding : It potentially binds to proteins involved in signaling pathways critical for cancer cell survival.

Anticancer Properties

Numerous studies have documented the anticancer activity of similar compounds within the hexahydroquinoline class. The unique substitution pattern of this compound allows for significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits potent cytotoxicity against breast cancer and leukemia cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| K562 (Leukemia) | 20 |

| HeLa (Cervical Cancer) | 25 |

Antibacterial Activity

In addition to anticancer properties, the compound has shown antibacterial activity against several Gram-positive bacteria. For example:

- Minimum Inhibitory Concentration (MIC) studies revealed that it effectively inhibits Staphylococcus aureus and Bacillus subtilis with MIC values around 50 µg/mL.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in treated cells compared to controls.

- Antibacterial Efficacy : Another study assessed the antibacterial properties of derivatives similar to this compound. It was found that certain modifications enhanced antibacterial activity against resistant strains of bacteria.

Properties

CAS No. |

311323-39-4 |

|---|---|

Molecular Formula |

C23H22BrN3OS |

Molecular Weight |

468.4 g/mol |

IUPAC Name |

2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C23H22BrN3OS/c1-13-4-6-15(7-5-13)27-17-9-23(2,3)10-18(28)21(17)20(16(11-25)22(27)26)19-8-14(24)12-29-19/h4-8,12,20H,9-10,26H2,1-3H3 |

InChI Key |

ALWMDFMYMPJAND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)Br)C(=O)CC(C3)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.